molecular formula C25H22N2O5S2 B388555 ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-2-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-2-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B388555
M. Wt: 494.6g/mol
InChI Key: FRAZGBIRJVBYIO-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-[4-(methylsulfanyl)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole ring, a thiazolopyrimidine core, and a carboxylate ester group

Preparation Methods

The synthesis of ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-2-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzodioxole ring: This step often involves a palladium-catalyzed cross-coupling reaction.

    Formation of the benzylidene group: This can be done through a condensation reaction with an aldehyde.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-[4-(methylsulfanyl)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Condensation: The benzylidene group can participate in condensation reactions with various nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

Ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-[4-(methylsulfanyl)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-2-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. For example, in anticancer research, the compound may inhibit the activity of certain kinases or enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis . The benzodioxole ring and thiazolopyrimidine core are crucial for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-[4-(methylsulfanyl)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H22N2O5S2

Molecular Weight

494.6g/mol

IUPAC Name

ethyl (2E)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-[(4-methylsulfanylphenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H22N2O5S2/c1-4-30-24(29)21-14(2)26-25-27(22(21)16-7-10-18-19(12-16)32-13-31-18)23(28)20(34-25)11-15-5-8-17(33-3)9-6-15/h5-12,22H,4,13H2,1-3H3/b20-11+

InChI Key

FRAZGBIRJVBYIO-RGVLZGJSSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC=C(C=C5)SC)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C\C5=CC=C(C=C5)SC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC=C(C=C5)SC)S2)C

Origin of Product

United States

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